

Application Notes and Protocols for Methyl 4-Fluoro-3-hydroxybenzoate

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Compound of Interest

Compound Name: *Methyl 4-Fluoro-3-hydroxybenzoate*

Cat. No.: *B1314833*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of **Methyl 4-Fluoro-3-hydroxybenzoate** as a versatile chemical intermediate in synthetic chemistry and drug discovery. Detailed experimental protocols for its synthesis and a key application are provided to guide researchers in their laboratory work.

Application Notes

Methyl 4-Fluoro-3-hydroxybenzoate is a substituted aromatic compound with the molecular formula $C_8H_7FO_3$.^[1] It serves as a valuable building block in organic synthesis, primarily due to the presence of multiple functional groups: a hydroxyl group, a methyl ester, and a fluorine atom on the benzene ring. These features allow for a variety of chemical modifications, making it a key precursor for the synthesis of more complex molecules with potential biological activity.

Key Applications:

- **Intermediate in Heterocyclic Synthesis:** A primary application of **Methyl 4-Fluoro-3-hydroxybenzoate** is in the synthesis of substituted heterocyclic compounds. It is notably used in the preparation of trisubstituted imidazole derivatives, which are scaffolds of significant interest in medicinal chemistry due to their wide range of pharmacological activities.^[1]

- **Precursor for Bioactive Molecules:** The structural motif of **Methyl 4-Fluoro-3-hydroxybenzoate** is found in various compounds explored in drug discovery. For instance, it has been utilized in the synthesis of potential kinase inhibitors and other biologically active molecules.[\[2\]](#)
- **Fluorescent Probe Development:** Derivatives of **Methyl 4-Fluoro-3-hydroxybenzoate** have been investigated for their fluorescent properties. Specifically, they have been used to develop chemosensors, for example, for the detection of aluminum ions (Al^{3+}) in biological systems.[\[1\]](#)
- **Radiotracer Synthesis:** The fluorine atom in the molecule makes it a candidate for derivatization into ^{18}F -labeled radiotracers for use in Positron Emission Tomography (PET) imaging, a critical tool in diagnostics and drug development.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **Methyl 4-Fluoro-3-hydroxybenzoate** is provided in the table below for easy reference.

| Property | Value | Reference |
|--------------------------|---|-----------|
| CAS Number | 214822-96-5 | [3] |
| Molecular Formula | C ₈ H ₇ FO ₃ | [3] |
| Molecular Weight | 170.14 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 90.0 to 94.0 °C | [1] |
| Solubility | Soluble in methanol | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [4] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [5] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Fluoro-3-hydroxybenzoate

This protocol describes a common method for the synthesis of **Methyl 4-Fluoro-3-hydroxybenzoate** from 4-Fluoro-3-hydroxybenzoic acid.[6]

Materials:

- 4-Fluoro-3-hydroxybenzoic acid
- Methanol (MeOH)
- Thionyl chloride (SOCl₂)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Saturated brine solution
- Sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Reflux condenser
- Rotary evaporator
- Separatory funnel

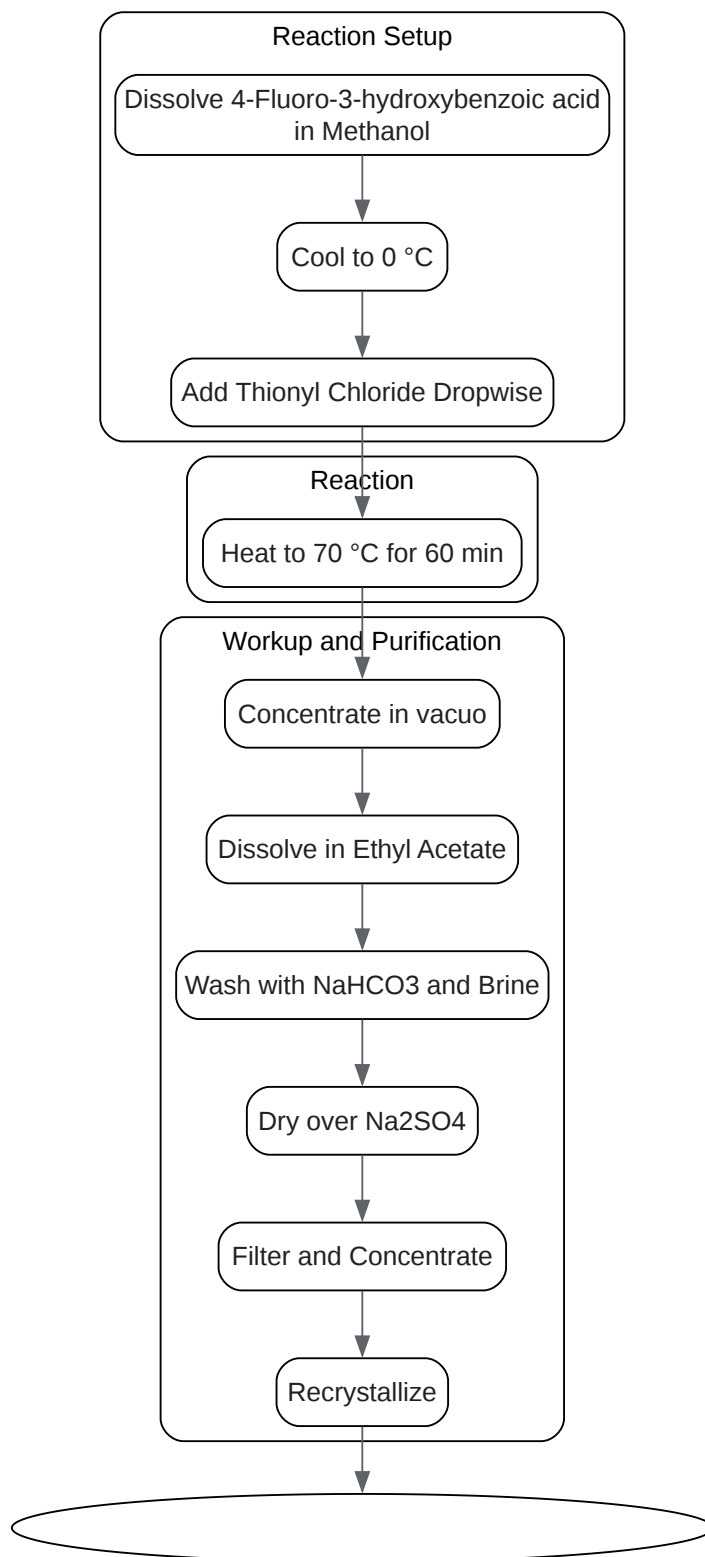
Procedure:

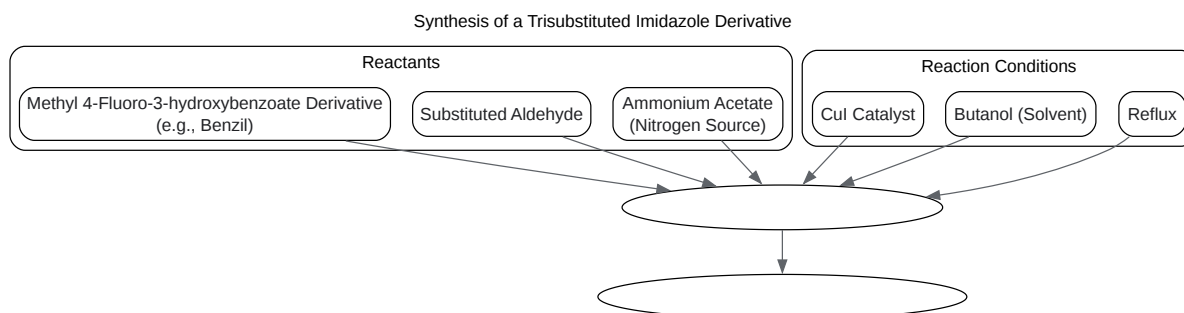
- Dissolve 4-Fluoro-3-hydroxybenzoic acid (e.g., 24.7 g, 112.8 mmol) in methanol (300 ml) in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C using an ice bath.
- Slowly add thionyl chloride (15 ml) dropwise to the cooled solution while stirring.
- After the addition is complete, remove the ice bath and heat the mixture to 70 °C for 60 minutes under reflux.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Once the reaction is complete, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess methanol and thionyl chloride.
- Dissolve the residue in ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution, followed by a wash with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- The resulting solid can be further purified by recrystallization to afford pure **Methyl 4-Fluoro-3-hydroxybenzoate** as a white solid.

Workflow for the Synthesis of **Methyl 4-Fluoro-3-hydroxybenzoate**:

Workflow for the Synthesis of Methyl 4-Fluoro-3-hydroxybenzoate





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